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Compound of Interest

Compound Name:
3-Bromo-5-chloro-1H-

pyrazolo[3,4-b]pyridine

Cat. No.: B572220 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of 3-Bromo-5-chloro-1H-
pyrazolo[3,4-b]pyridine, a halogenated heterocyclic compound belonging to a class of

molecules with significant interest in medicinal chemistry. The pyrazolo[3,4-b]pyridine core is a

well-established scaffold for the development of potent kinase inhibitors. This document

summarizes the key physicochemical properties of the title compound, outlines a detailed,

plausible experimental protocol for its synthesis based on established methodologies for

analogous structures, and discusses its potential biological significance in the context of kinase

signaling pathways. All quantitative data is presented in tabular format for clarity, and key

processes are visualized using workflow and pathway diagrams.

Physicochemical Properties
The fundamental physicochemical properties of 3-Bromo-5-chloro-1H-pyrazolo[3,4-
b]pyridine have been compiled from various chemical suppliers and databases. This data is

essential for its handling, characterization, and use in experimental settings.
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Property Value Source

Molecular Weight 232.47 g/mol [1]

Molecular Formula C₆H₃BrClN₃ [1]

CAS Number 1245649-96-0 [1]

Appearance Solid [1]

InChI Key
YMVUEHXTDWJMIW-

UHFFFAOYSA-N
[1]

SMILES BrC1=NNC2=C1C=C(Cl)C=N2 [1]

Synthesis Methodology
While a specific experimental protocol for the synthesis of 3-Bromo-5-chloro-1H-
pyrazolo[3,4-b]pyridine is not readily available in published literature, a plausible synthetic

route can be devised based on established methods for the synthesis of related halogenated

pyrazolo[3,4-b]pyridines. The proposed multi-step synthesis starts from a commercially

available di-substituted pyridine derivative.

Proposed Synthetic Pathway
The synthesis of the target compound can be envisioned to proceed via the formation of a

pyrazole ring fused to the pyridine core. A potential starting material is a suitably substituted

aminopyridine, which can undergo diazotization followed by cyclization and subsequent

halogenation reactions. An alternative and commonly employed strategy involves the

condensation of a substituted hydrazine with a functionalized pyridine derivative.

Below is a hypothetical, yet chemically sound, experimental protocol for the synthesis of 3-
Bromo-5-chloro-1H-pyrazolo[3,4-b]pyridine.

Experimental Protocol
Step 1: Synthesis of 5-chloro-1H-pyrazolo[3,4-b]pyridine

A common route to the pyrazolo[3,4-b]pyridine scaffold involves the reaction of a 2-

hydrazinopyridine derivative with a suitable cyclizing agent.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://pubs.rsc.org/en/content/articlehtml/2023/md/d2md00334a
https://pubs.rsc.org/en/content/articlehtml/2023/md/d2md00334a
https://pubs.rsc.org/en/content/articlehtml/2023/md/d2md00334a
https://pubs.rsc.org/en/content/articlehtml/2023/md/d2md00334a
https://pubs.rsc.org/en/content/articlehtml/2023/md/d2md00334a
https://pubs.rsc.org/en/content/articlehtml/2023/md/d2md00334a
https://www.benchchem.com/product/b572220?utm_src=pdf-body
https://www.benchchem.com/product/b572220?utm_src=pdf-body
https://www.benchchem.com/product/b572220?utm_src=pdf-body
https://www.benchchem.com/product/b572220?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b572220?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To a solution of 2-amino-5-chloropyridine in a suitable solvent such as ethanol, add sodium

nitrite portion-wise at 0°C, followed by the addition of a mineral acid (e.g., HCl) to generate

the diazonium salt in situ.

The resulting diazonium salt solution is then treated with a reducing agent like tin(II) chloride

to form the corresponding 2-hydrazino-5-chloropyridine.

The crude hydrazine is then reacted with a cyclizing agent such as dimethylformamide-

dimethylacetal (DMF-DMA) under reflux conditions to yield 5-chloro-1H-pyrazolo[3,4-

b]pyridine.

The reaction mixture is cooled, and the product is precipitated by the addition of water.

The solid product is collected by filtration, washed with water, and dried under vacuum.

Step 2: Bromination of 5-chloro-1H-pyrazolo[3,4-b]pyridine

The final step involves the regioselective bromination of the pyrazole ring.

Dissolve the 5-chloro-1H-pyrazolo[3,4-b]pyridine intermediate in a suitable solvent, such as

acetic acid or a chlorinated solvent like dichloromethane.

To this solution, add a brominating agent, such as N-bromosuccinimide (NBS) or elemental

bromine, portion-wise at room temperature.

The reaction mixture is stirred for several hours until the starting material is consumed, as

monitored by thin-layer chromatography (TLC).

Upon completion, the reaction is quenched by the addition of an aqueous solution of sodium

thiosulfate to remove any excess bromine.

The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined

organic layers are washed with brine, dried over anhydrous sodium sulfate, and

concentrated under reduced pressure.

The crude product is then purified by column chromatography on silica gel to afford the final

product, 3-Bromo-5-chloro-1H-pyrazolo[3,4-b]pyridine.
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Synthesis Workflow Diagram
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Caption: Proposed synthesis workflow for 3-Bromo-5-chloro-1H-pyrazolo[3,4-b]pyridine.

Biological Significance and Potential Applications
While no specific biological data for 3-Bromo-5-chloro-1H-pyrazolo[3,4-b]pyridine has been

reported, the pyrazolo[3,4-b]pyridine scaffold is of significant interest in drug discovery.
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Numerous derivatives have been shown to exhibit potent biological activities, primarily as

kinase inhibitors.

Kinase Inhibition
The pyrazolo[3,4-b]pyridine core is a bioisostere of purine and is recognized as a "hinge-

binding" motif in many kinase inhibitors. This structural feature allows it to form key hydrogen

bonds with the hinge region of the ATP-binding pocket of various kinases, leading to their

inhibition.

Derivatives of pyrazolo[3,4-b]pyridine have been investigated as inhibitors of a range of

kinases, including:

Tropomyosin receptor kinases (TRKs): These are involved in cell proliferation and

differentiation, and their overactivation is implicated in various cancers.[2][3]

Glycogen synthase kinase-3 (GSK-3): A key enzyme in numerous cellular processes, its

dysregulation is linked to neurodegenerative diseases, bipolar disorder, and diabetes.[4]

Cyclin-dependent kinases (CDKs): These are crucial regulators of the cell cycle, and their

inhibitors are a major focus of cancer therapy.[4]

Given these precedents, it is highly probable that 3-Bromo-5-chloro-1H-pyrazolo[3,4-
b]pyridine could serve as a valuable intermediate or a potential inhibitor of one or more protein

kinases. The bromine and chlorine substituents offer handles for further chemical modification

to optimize potency and selectivity.

General Kinase Inhibition Signaling Pathway
The diagram below illustrates a generalized signaling pathway that is often targeted by kinase

inhibitors. In many cancer types, receptor tyrosine kinases (RTKs) are constitutively activated,

leading to the downstream activation of pro-survival and proliferative pathways such as the

RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways. Small molecule inhibitors, potentially

including derivatives of 3-Bromo-5-chloro-1H-pyrazolo[3,4-b]pyridine, can block the ATP-

binding site of these kinases, thereby inhibiting signal transduction and reducing tumor cell

growth and survival.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://wap.guidechem.com/question/how-to-prepare-5-bromo-1h-pyra-id134198.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC9890667/
https://wap.guidechem.com/question/what-is-the-synthesis-process--id126245.html
https://wap.guidechem.com/question/what-is-the-synthesis-process--id126245.html
https://www.benchchem.com/product/b572220?utm_src=pdf-body
https://www.benchchem.com/product/b572220?utm_src=pdf-body
https://www.benchchem.com/product/b572220?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b572220?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Membrane

Cytoplasm

Nucleus

Receptor Tyrosine Kinase (RTK)

RAS

PI3K

RAF MEK ERK

Gene Expression
(Proliferation, Survival)

AKT mTORPyrazolo[3,4-b]pyridine
Inhibitor

Click to download full resolution via product page

Caption: General RTK signaling pathway and points of inhibition by kinase inhibitors.

Conclusion
3-Bromo-5-chloro-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound with significant

potential as a building block in the development of novel therapeutics, particularly kinase

inhibitors. While specific biological data for this compound is not yet available, its structural

similarity to known biologically active molecules suggests that it is a promising candidate for

further investigation. The synthetic protocol outlined in this guide provides a practical approach

for its preparation, enabling further exploration of its chemical and biological properties by the

research community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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